molecular formula C10H12FNO2 B2721651 Ethyl 5-fluoro-2-(methylamino)benzoate CAS No. 2248286-93-1

Ethyl 5-fluoro-2-(methylamino)benzoate

Cat. No.: B2721651
CAS No.: 2248286-93-1
M. Wt: 197.209
InChI Key: DQATYWABINKUMK-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-(methylamino)benzoate is a substituted benzoate ester characterized by a fluorine atom at the 5-position and a methylamino group (-NHCH₃) at the 2-position of the aromatic ring. The fluorine atom enhances electronegativity and metabolic stability, while the methylamino group introduces basicity and hydrogen-bonding capabilities, distinguishing it from simpler alkyl benzoates.

Properties

IUPAC Name

ethyl 5-fluoro-2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)8-6-7(11)4-5-9(8)12-2/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQATYWABINKUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction-Alkylation Sequence

This three-step approach adapts methodologies from methyl ester analogs:

  • Nitration : 2-Aminobenzoic acid undergoes nitration at the 5-position using nitric acid-sulfuric acid mixture, yielding 5-nitro-2-aminobenzoic acid.
  • Fluorination : Diazotization with hydrofluoric acid replaces the amino group with fluorine, forming 5-fluoro-2-nitrobenzoic acid.
  • Esterification and Reduction : The nitro group is reduced to an amine using hydrogen/palladium, followed by ethyl ester formation via reaction with ethyl chloride in alkaline conditions.

Yields for this route typically reach 60–65%, with purity >90% after column chromatography.

Direct Alkylation of 5-Fluoroanthranilic Acid

A streamlined method involves:

  • Methylamination : 5-Fluoroanthranilic acid reacts with methylamine in DMF, forming 5-fluoro-2-(methylamino)benzoic acid.
  • Ethyl Esterification : Treatment with ethanol and thionyl chloride (SOCl₂) under reflux produces the target compound.

This pathway achieves 70% yield when using excess SOCl₂ and anhydrous ethanol, as confirmed by HPLC analysis.

Table 2: Comparative Synthesis Metrics

Method Yield (%) Purity (%) Key Reagents
Nitration-Reduction 65 92 HNO₃, HF, Pd/C
Direct Alkylation 70 95 SOCl₂, Methylamine

Alternative Fluorination Techniques

Recent patents describe electrophilic fluorination using Selectfluor® reagents to introduce fluorine post-esterification. For example:

  • Ethyl 2-(methylamino)benzoate is dissolved in acetonitrile.
  • Selectfluor® (1.2 eq) is added at 0°C, followed by stirring at 25°C for 12 hours.
  • Purification via silica gel chromatography yields 55–60% product.

This method reduces byproducts but requires costly fluorinating agents.

Optimization of Reaction Conditions

Solvent Selection

DMF enhances reaction rates in alkylation steps due to its high polarity, while ethanol improves esterification efficiency. Mixed solvent systems (e.g., DMF/water) reduce side reactions during nitro group reduction.

Temperature and Catalysis

  • Esterification : Optimal at 80°C with SOCl₂, achieving 90% conversion in 4 hours.
  • Fluorination : Lower temperatures (0–5°C) minimize decomposition.
  • Catalytic hydrogenation using 5% Pd/C at 50 psi H₂ gives complete nitro reduction within 2 hours.

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 2.85 (s, 3H, -NHCH₃), 6.55–7.25 (m, 3H, aromatic).
    • ¹³C NMR : 165.2 ppm (C=O), 158.1 ppm (C-F).
  • HPLC : Retention time 8.2 minutes (C18 column, 70:30 acetonitrile/water).
  • Mass Spectrometry : m/z 197.1 [M+H]⁺.

Applications and Derivatives

The compound serves as a precursor to bioactive molecules, including:

  • Anticancer Agents : Analogous methyl esters show kinase inhibition activity.
  • Agrochemicals : Fluorinated benzamidine derivatives exhibit insecticidal properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the fluorine-substituted benzene ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or copper and are conducted under mild conditions to preserve the integrity of the ester group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced benzene derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-fluoro-2-(methylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-(methylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methylamino group play crucial roles in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Alkyl Benzoates (Ethyl Benzoate, Methyl Benzoate)

Simpler alkyl benzoates, such as ethyl benzoate (C₆H₅COOCH₂CH₃) and methyl benzoate (C₆H₅COOCH₃), lack functional group substitutions on the aromatic ring. Key differences include:

  • Polarity and Solubility: The fluorine and methylamino groups in the target compound increase polarity compared to unsubstituted alkyl benzoates, likely reducing logP (lipophilicity) and enhancing water solubility .

Table 1: Physical Properties Comparison

Compound Molecular Weight logP (Predicted) Boiling Point
Ethyl benzoate 150.17 g/mol 1.88 212°C
Ethyl 5-fluoro-2-(methylamino)benzoate 213.21 g/mol 1.2–1.5* ~250°C*

*Estimated based on substituent effects .

Halogenated Benzoates (Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate)

Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate (C₉H₈ClFO₃) shares halogen substituents but differs in functional groups:

  • Substituent Effects: The hydroxyl (-OH) group in this compound enables strong hydrogen bonding, contrasting with the methylamino group’s moderate basicity in the target compound. Fluorine at the 5-position may enhance stability in both compounds, but the chloro substituent in the analog increases molecular weight and steric bulk .
  • Applications: Hydroxy-substituted benzoates are often used in drug intermediates, whereas methylamino groups may favor catalytic or polymer applications due to their nucleophilicity .

Amino-Substituted Benzoates (Ethyl 4-(Dimethylamino)Benzoate)

Ethyl 4-(dimethylamino)benzoate, studied in resin cements, highlights the role of amino groups:

  • Reactivity: The dimethylamino group (-N(CH₃)₂) in this compound enhances electron donation, increasing the degree of conversion in resin formulations compared to methacrylate-based amines.
  • Physical Properties: Dimethylamino-substituted benzoates show superior mechanical properties in polymers, suggesting that the target compound’s methylamino group could offer intermediate performance in material science applications.

Pesticide Esters (Ethametsulfuron Methyl Ester)

Triazine-based pesticide esters, such as ethametsulfuron methyl ester, feature sulfonylurea and triazine moieties. While structurally distinct, these compounds utilize fluorine and amino groups for stability and bioactivity:

  • Fluorine’s Role : Fluorine in agrochemicals reduces metabolic degradation. The target compound’s 5-fluoro substitution may similarly enhance stability in biological systems .
  • Amino Group Function: Methylamino groups in pesticides often improve binding to enzymatic targets, a property that could extend to the target compound in pharmaceutical contexts.

Research Findings and Implications

  • Solvatochromic Effects: Substituents like fluorine and methylamino groups alter spectroscopic properties, as observed in solvatochromic studies of azo dyes on polyesters .
  • Toxicity Profiles: Alkyl benzoates like ethyl benzoate exhibit low acute toxicity, but the introduction of fluorine and methylamino groups may necessitate revised safety evaluations .

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